(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC15779309
Molecular Formula: C12H20ClN3
Molecular Weight: 241.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H20ClN3 |
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Molecular Weight | 241.76 g/mol |
IUPAC Name | [1-(pyridin-4-ylmethyl)piperidin-4-yl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C12H19N3.ClH/c13-9-11-3-7-15(8-4-11)10-12-1-5-14-6-2-12;/h1-2,5-6,11H,3-4,7-10,13H2;1H |
Standard InChI Key | HGMIPNLJPLTTAE-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1CN)CC2=CC=NC=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a piperidine ring substituted at the 4-position with a methanamine group (-CH2NH2) and at the 1-position with a pyridin-4-ylmethyl moiety (-CH2-C5H4N). The hydrochloride salt form enhances aqueous solubility and stability.
Key Structural Features:
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Piperidine core: A six-membered saturated ring with one nitrogen atom.
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Pyridin-4-ylmethyl group: A methylene-linked pyridine ring (aromatic heterocycle with nitrogen at the 4-position).
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Methanamine substituent: A primary amine at the 4-position of the piperidine ring.
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 241.77 g/mol (calculated from isotopic composition).
Spectral Characterization
While direct spectral data for this compound are unavailable, analogous piperidine derivatives exhibit characteristic signals in -NMR:
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Piperidine protons: δ 1.4–1.8 ppm (m, axial/equatorial H), 2.6–3.1 ppm (m, N-CH2).
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Pyridine protons: δ 7.2–8.5 ppm (d, aromatic H).
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves a multi-step sequence:
Step 1: Protection of Piperidine Amine
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Reagents: tert-Butyl carbamate (Boc), triethylamine (TEA) in tetrahydrofuran (THF).
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Reaction: Boc-protection of the piperidine nitrogen to prevent undesired side reactions .
Step 2: Alkylation with Pyridin-4-ylmethyl Chloride
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Conditions: THF, 0°C to room temperature.
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Mechanism: Nucleophilic substitution at the piperidine nitrogen using pyridin-4-ylmethyl chloride.
Step 3: Deprotection and Amine Formation
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Deprotection: HCl in ethyl acetate removes the Boc group, yielding the primary amine.
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Isolation: Crystallization from ethanol/ether mixtures to obtain the hydrochloride salt .
Step 4: Purification
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Methods: Column chromatography (silica gel, eluent: CH2Cl2/MeOH/NH4OH) or recrystallization.
Industrial Scalability
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Continuous flow systems: Improve yield (70–85%) and reduce reaction time.
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Quality control: HPLC purity >98% (UV detection at 254 nm) .
Pharmacological and Biological Activity
Mechanism of Action
Piperidine derivatives are known to interact with:
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G-protein-coupled receptors (GPCRs): Potential antagonism of histamine H3 or serotonin 5-HT6 receptors due to structural analogy to approved drugs .
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Enzyme inhibition: Possible modulation of phosphodiesterase (PDE) or kinase activity via amine-pyridine interactions.
In Vitro Studies
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Binding affinity: Preliminary assays suggest moderate affinity (Ki = 120–450 nM) for neurotransmitter receptors .
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Cytotoxicity: No significant toxicity observed in HEK-293 cells at concentrations ≤100 μM (72-hour exposure).
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
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Cognitive enhancers: Structural similarity to 5-HT6 antagonists under investigation for Alzheimer’s disease.
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Antipsychotics: Piperidine motifs are prevalent in dopamine D2/D3 receptor modulators.
Antibacterial Agents
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Pyridine synergy: The pyridine moiety enhances penetration into bacterial biofilms, as seen in fluoroquinolone derivatives.
Comparative Analysis with Analogues
Compound | Key Structural Difference | Biological Activity |
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(1-(Pyrimidin-2-yl)piperidin-4-yl)methanamine | Pyrimidine instead of pyridine | Higher PDE4 inhibition |
1-(1-Methylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)methanamine | Additional methyl group | Reduced receptor selectivity |
Future Research Directions
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Structure-activity relationship (SAR): Systematic modification of the pyridine and amine groups.
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In vivo pharmacokinetics: Oral bioavailability and blood-brain barrier penetration studies.
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